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Abstract
C105SR is a novel, potent, and selective small-molecule inhibitor of cyclophilin D (CypD), a key

regulator of the mitochondrial permeability transition pore (mPTP). By preventing mPTP

opening, C105SR exhibits significant mitoprotective and cytoprotective effects, particularly in

the context of ischemia-reperfusion injury (IRI). This technical guide provides a comprehensive

overview of the chemical structure, properties, and biological activities of C105SR, including

detailed experimental protocols and a depiction of its mechanism of action.

Chemical Structure and Properties
C105SR is a diastereoisomer of the parent compound C105, belonging to a new class of small-

molecule cyclophilin inhibitors (SMCypIs)[1]. Its specific stereochemistry is crucial for its

enhanced biological activity compared to its racemic mixture and other related

diastereoisomers[1].

Chemical Structure:

The chemical structure of C105SR is defined by the following SMILES string: O=C(--INVALID-

LINK--C=C1)=O)C3=CC(Br)=CC=C3OC)N4--INVALID-LINK--=CC=C5)CCC4. A 2D

representation of this structure is provided below.
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Figure 1: 2D Chemical Structure of C105SR.

Physicochemical and Biological Properties:

A summary of the key physicochemical and biological properties of C105SR is presented in the

table below.

Property Value Reference

Molecular Formula C32H33BrN4O3S [2]

Molecular Weight 633.60 g/mol [2]

Appearance White to light yellow solid [2]

Solubility Soluble in DMSO [2]

IC50 (mPTP opening) 5 nM [2]

IC50 (CypD PPIase activity) 5 nM [3]

Cell Viability Increase
~75% at 0.5 μM in

hypoxia/reoxygenation model
[2]

Mechanism of Action and Signaling Pathway
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C105SR exerts its protective effects by directly targeting and inhibiting the peptidyl-prolyl cis-

trans isomerase (PPIase) activity of cyclophilin D (CypD) in the mitochondrial matrix[1][2].

CypD is a critical regulator of the mitochondrial permeability transition pore (mPTP), a non-

selective channel in the inner mitochondrial membrane[4][5].

Under conditions of cellular stress, such as ischemia-reperfusion, increased levels of

mitochondrial matrix Ca2+ and reactive oxygen species (ROS) promote the binding of CypD to

components of the mPTP, leading to its opening[6][7]. Prolonged mPTP opening dissipates the

mitochondrial membrane potential, disrupts ATP synthesis, and leads to mitochondrial swelling

and the release of pro-apoptotic factors like cytochrome c, ultimately culminating in cell death

(apoptosis and necrosis)[6][7].

C105SR, by inhibiting CypD, prevents its interaction with the mPTP complex. This stabilizes

the closed state of the pore, thereby preserving mitochondrial function and preventing the

downstream cascade of events that lead to cell death.
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Caption: Signaling pathway of C105SR in preventing cell death.

Experimental Protocols
The biological activity of C105SR has been characterized through a series of in vitro and in

vivo assays. Detailed methodologies for key experiments are provided below.

Cyclophilin D PPIase Activity Assay
This assay measures the ability of C105SR to inhibit the enzymatic activity of CypD.

Principle: A chymotrypsin-coupled assay is used, where the isomerization of the substrate N-

succinyl-Ala-Ala-Pro-Phe p-nitroanilide by CypD from the cis to the trans isoform allows for
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its cleavage by chymotrypsin, releasing p-nitroanilide. The rate of p-nitroanilide release,

monitored spectrophotometrically, is proportional to the PPIase activity.

Methodology:

Recombinant human CypD is incubated with varying concentrations of C105SR in an

assay buffer.

The reaction is initiated by the addition of the peptide substrate and chymotrypsin.

The increase in absorbance at 390 nm, corresponding to the release of p-nitroanilide, is

measured over time using a plate reader.

The rate of reaction is calculated and compared to a control without the inhibitor to

determine the IC50 value.

Mitochondrial Permeability Transition Pore (mPTP)
Assays
These assays assess the direct effect of C105SR on the opening of the mPTP in isolated

mitochondria.

Mitochondrial Swelling Assay:

Principle: The opening of the mPTP leads to the influx of solutes and water into the

mitochondrial matrix, causing the mitochondria to swell. This swelling results in a decrease

in the absorbance of the mitochondrial suspension.

Methodology:

Mitochondria are isolated from fresh tissue (e.g., mouse liver) by differential

centrifugation.

The isolated mitochondria are suspended in a buffer and treated with different

concentrations of C105SR.

mPTP opening is induced by the addition of a Ca2+ pulse.
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The change in absorbance at 540 nm is monitored over time. Inhibition of swelling is

indicative of mPTP closure.

Calcium Retention Capacity (CRC) Assay:

Principle: This assay measures the amount of Ca2+ that mitochondria can sequester

before the mPTP opens and releases the accumulated Ca2+. A higher CRC indicates

inhibition of mPTP opening.

Methodology:

Isolated mitochondria are incubated in a buffer containing a fluorescent Ca2+ indicator

(e.g., Calcium Green 5N), which fluoresces upon binding to extramitochondrial Ca2+.

C105SR is added at various concentrations.

Successive pulses of a known concentration of CaCl2 are added to the mitochondrial

suspension.

The extramitochondrial Ca2+ concentration is monitored by fluorescence. A sudden,

sustained increase in fluorescence indicates mPTP opening and the release of

sequestered Ca2+.

The total amount of Ca2+ added before this release is calculated as the CRC.

Cellular Assays for Hypoxia/Reoxygenation Injury
These assays evaluate the cytoprotective effects of C105SR in a cellular model of ischemia-

reperfusion injury.

mPTP Opening in Cells (Calcein-AM/Cobalt Assay):

Principle: Cells are loaded with Calcein-AM, which is converted to fluorescent calcein

intracellularly. CoCl2, a quencher of calcein fluorescence, is added to the extracellular

medium and quenches the cytosolic fluorescence. The remaining fluorescence in the

mitochondria is monitored. Opening of the mPTP allows CoCl2 to enter the mitochondria

and quench the mitochondrial calcein fluorescence.
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Methodology:

Hepatocytes or other relevant cell types are cultured.

Cells are subjected to hypoxia (e.g., 1% O2) followed by reoxygenation (21% O2) to

mimic IRI.

C105SR is added to the culture medium before or during the hypoxia/reoxygenation

period.

Cells are co-loaded with Calcein-AM and CoCl2.

Mitochondrial fluorescence is measured using a fluorescence microscope or plate

reader. A decrease in fluorescence indicates mPTP opening.

Cell Viability and Death Assays:

Principle: The protective effect of C105SR against cell death induced by

hypoxia/reoxygenation is quantified.

Methodologies:

Lactate Dehydrogenase (LDH) Release Assay: The release of the cytosolic enzyme

LDH into the culture medium is a marker of plasma membrane damage and cell death.

LDH activity in the medium is measured using a colorimetric assay.

MTT Assay: This colorimetric assay measures the metabolic activity of viable cells,

which is proportional to the number of living cells.

Propidium Iodide (PI) Staining: PI is a fluorescent nuclear stain that cannot cross the

membrane of live cells. It is used to identify dead cells by flow cytometry or fluorescence

microscopy.
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Caption: General experimental workflow for the characterization of C105SR.

Conclusion
C105SR represents a promising new therapeutic lead for conditions involving mitochondrial

dysfunction and cell death, particularly hepatic ischemia-reperfusion injury. Its potent and

selective inhibition of cyclophilin D provides a targeted mechanism for protecting mitochondria

and preventing the downstream consequences of mPTP opening. The detailed chemical,

biological, and methodological information provided in this guide serves as a valuable resource

for researchers and drug development professionals interested in the further investigation and

potential clinical application of this novel mitoprotective agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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